Product packaging for 5-Hydroxy-glucuronide rofecoxib(Cat. No.:CAS No. 308364-83-2)

5-Hydroxy-glucuronide rofecoxib

Cat. No.: B12778161
CAS No.: 308364-83-2
M. Wt: 506.5 g/mol
InChI Key: LHTQNDXIYIUWMV-DYIMPDSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Hydroxy-glucuronide rofecoxib is a major glucuronidated metabolite of rofecoxib (Vioxx), a potent and selective cyclooxygenase-2 (COX-2) inhibitor that was previously used as a nonsteroidal anti-inflammatory drug (NSAID) . The metabolism of rofecoxib is primarily mediated through reduction by cytosolic enzymes, and the 5-hydroxy metabolite undergoes subsequent glucuronidation to form the glucuronide conjugate . This metabolite has been identified in studies examining the absorption, distribution, metabolism, and excretion of rofecoxib in preclinical models . Unlike the parent compound, the metabolites of rofecoxib, including this compound, are inactive as COX-1 or COX-2 inhibitors . This compound is presented as a reference standard for use in analytical method development and validation (AMV), quality control (QC) applications, and other research purposes, such as pharmacokinetic and drug metabolism studies . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22O11S B12778161 5-Hydroxy-glucuronide rofecoxib CAS No. 308364-83-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

308364-83-2

Molecular Formula

C23H22O11S

Molecular Weight

506.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[3-(4-methylsulfonylphenyl)-5-oxo-4-phenyl-2H-furan-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C23H22O11S/c1-35(30,31)13-9-7-12(8-10-13)15-14(11-5-3-2-4-6-11)21(29)33-22(15)34-23-18(26)16(24)17(25)19(32-23)20(27)28/h2-10,16-19,22-26H,1H3,(H,27,28)/t16-,17-,18+,19-,22?,23-/m0/s1

InChI Key

LHTQNDXIYIUWMV-DYIMPDSMSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4

Origin of Product

United States

Molecular Mechanisms of 5 Hydroxy Glucuronide Rofecoxib Formation

Role of Cytochrome P450 Enzymes in 5-Hydroxylation

Cytochrome P450 (CYP) enzymes, a superfamily of proteins crucial for drug metabolism, play a significant role in the oxidation of rofecoxib (B1684582). scispace.com While several CYP isoforms are involved, their contributions vary.

Studies have identified CYP3A4 and CYP1A2 as the primary contributors to the 5-hydroxylation of rofecoxib. psu.edu Inhibition studies using ketoconazole (B1673606) (a CYP3A4/5 inhibitor) and fluvoxamine (B1237835) (a CYP1A2 inhibitor) demonstrated substantial roles for these enzymes. psu.edu Specifically, 1 μM ketoconazole inhibited the microsomal oxidation of rofecoxib to 5-hydroxyrofecoxib by 60%, while 10 μM fluvoxamine resulted in 30% inhibition. psu.edu The role of CYP1A2 in rofecoxib metabolism is considered more significant than initially thought, with rofecoxib itself acting as a potent inhibitor of this enzyme. helsinki.finih.govnih.gov This suggests that CYP1A2 not only contributes to the metabolism of rofecoxib but is also significantly affected by it. nih.gov

Role of Cytochrome P450 Enzymes in 5-Hydroxylation

Non-Cytochrome P450 Mediated Oxidation to 5-Hydroxyrofecoxib

In addition to the well-established role of cytochrome P450 enzymes, there is evidence for non-CYP mediated oxidation of rofecoxib to its 5-hydroxy metabolite. psu.edu In vitro studies using human liver S9 fractions, which contain both microsomal and cytosolic enzymes, have revealed an NAD+-dependent pathway for the formation of 5-hydroxyrofecoxib. psu.eduresearchgate.net This non-P450 pathway accounted for approximately 40% of the total formation of 5-hydroxyrofecoxib in these experimental conditions. psu.edu The exact enzymes responsible for this non-P450 mediated oxidation have not been fully elucidated but represent a significant alternative route for the initial hydroxylation of rofecoxib.

Dynamics of 5 Hydroxy Glucuronide Rofecoxib Interconversion and Recycling

Reversible Metabolism of 5-Hydroxyrofecoxib Back to Rofecoxib (B1684582)

Enzymatic Reduction of 5-Hydroxyrofecoxib

The conversion of 5-hydroxyrofecoxib back to rofecoxib is not a spontaneous event but is catalyzed by specific enzymes primarily located within the liver.

In vitro studies utilizing human liver subcellular fractions have demonstrated that the reduction of 5-hydroxyrofecoxib to rofecoxib is predominantly carried out by cytosolic enzymes. nih.govpsu.edu While microsomal enzymes play a role in the initial oxidation of rofecoxib to 5-hydroxyrofecoxib, the reverse reaction is significantly more pronounced in the cytosol. psu.edu The rate of this back reduction by cytosolic enzymes has been measured to be substantially higher than that observed with microsomal enzymes. psu.edu

The enzymatic reduction of 5-hydroxyrofecoxib is an NADPH-dependent process. nih.govresearchgate.netnih.gov The presence of NADPH is essential for this "back reduction" to occur in incubations with liver cytosolic fractions. bohrium.comnih.gov This indicates that the enzymes involved in this metabolic step belong to the class of NADPH-dependent reductases.

Spontaneous Cyclization of Hydroxy Acid Intermediates

The metabolic pathway leading back to rofecoxib involves the formation of a hydroxy acid intermediate. Following the reduction of 5-hydroxyrofecoxib, the resulting hydroxy acid undergoes spontaneous cyclization to regenerate the parent drug, rofecoxib. nih.gov This ring-opening and closing mechanism is a key feature of the reversible metabolism of rofecoxib. nih.gov

Impact of Isotope-Labeling Techniques on Mechanistic Elucidation

The use of stable isotope-labeling has been instrumental in unraveling the complex mechanisms of rofecoxib's reversible metabolism. nih.gov Studies employing [5-¹⁸O]5-hydroxyrofecoxib and [1,2-¹⁸O₂]rofecoxib in rats have confirmed the in vivo conversion of 5-hydroxyrofecoxib back to rofecoxib. nih.gov Analysis of plasma samples using liquid chromatography-tandem mass spectrometry revealed the formation of isotopically labeled rofecoxib, providing direct evidence for the metabolic recycling pathway. nih.gov These techniques have been crucial in demonstrating the susceptibility of the 2-furanone ring of both rofecoxib and 5-hydroxyrofecoxib to reversible opening under physiological conditions. nih.gov

Enterohepatic Recirculation Mediated by the Glucuronide Conjugate

The reversible metabolism of rofecoxib is intricately linked to a novel form of enterohepatic recycling. nih.gov After its formation in the liver, 5-hydroxyrofecoxib is conjugated with glucuronic acid to form 5-hydroxyrofecoxib glucuronide. page-meeting.org This glucuronide conjugate is then excreted into the bile and travels to the gastrointestinal tract. nih.govpage-meeting.org

In the lower intestine, bacterial enzymes deconjugate the glucuronide, liberating 5-hydroxyrofecoxib. nih.gov This freed metabolite is then reduced to the hydroxy acid intermediate, which subsequently cyclizes back to rofecoxib. nih.gov The regenerated rofecoxib is then reabsorbed from the gut into the systemic circulation, a process that contributes to a secondary peak in plasma concentrations of the drug. nih.gov This entire cycle, from biliary excretion of the glucuronide to reabsorption of the parent drug, constitutes the enterohepatic recirculation of rofecoxib and significantly influences its pharmacokinetic profile. nih.govpage-meeting.orgnih.gov

An in-depth examination of the metabolic journey of rofecoxib reveals a complex cycle of transformation and transport, with its metabolite, 5-hydroxy-glucuronide rofecoxib, playing a central role. This article focuses exclusively on the dynamics of this compound's interconversion and recycling, detailing its excretion, breakdown, and subsequent reabsorption.

Pharmacokinetic Implications of 5 Hydroxy Glucuronide Rofecoxib Disposition

Quantitative Contribution to Overall Rofecoxib (B1684582) Elimination

Rofecoxib is extensively metabolized in humans, with very little of the parent drug being excreted unchanged in the urine (<1%). nih.gov The primary route of elimination is through hepatic metabolism. hres.ca Following administration of radiolabeled rofecoxib, approximately 72% of the dose is recovered in the urine as metabolites, while 14% is found in the feces as unchanged drug. hres.ca

Metabolism of rofecoxib proceeds through both oxidative and reductive pathways. nih.gov The formation of 5-hydroxyrofecoxib through oxidation is a notable step, and this metabolite is then conjugated with glucuronic acid to form 5-hydroxy-glucuronide rofecoxib. nih.govnih.gov This glucuronide conjugate is one of the major metabolites of rofecoxib. nih.gov Specifically, after a dose of rofecoxib, about 8.8% of the dose is recovered in the urine as the glucuronide of the hydroxy derivative. fda.govdrugbank.com While the reduction of rofecoxib to dihydro derivatives accounts for a larger portion of its metabolism (nearly 56% of recovered radioactivity in urine), the O-glucuronidation of 5-hydroxyrofecoxib is considered a major biotransformation pathway in humans. drugbank.comnih.gov

Influence on Rofecoxib Plasma Concentration-Time Profiles

The disposition of this compound, including its formation and potential for enterohepatic recirculation, can influence the shape of the rofecoxib plasma concentration-time curve.

A notable characteristic of rofecoxib's pharmacokinetics is the observation of atypical bimodal, or "double-peaked," plasma concentration-time profiles in some individuals. fda.govnih.gov This phenomenon, where a second peak in plasma concentration occurs after the initial peak, can complicate the determination of pharmacokinetic parameters. researchgate.net One of the proposed mechanisms for this is enterohepatic recycling, a process where a drug or its metabolite is excreted in the bile, reabsorbed in the intestine, and returned to the systemic circulation. researchgate.net The formation of this compound and its subsequent excretion into the bile could contribute to this phenomenon if the glucuronide is later cleaved back to 5-hydroxyrofecoxib in the gut and reabsorbed. In rats, enterohepatic circulation has been shown to contribute to the double peaks observed in rofecoxib plasma profiles. researchgate.netuniversiteitleiden.nlnih.gov

Significant inter-subject variability is observed in the disposition of rofecoxib and its metabolites. nih.govnih.gov This variability can be attributed to several factors, including differences in the activity of metabolic enzymes. The formation of this compound is dependent on the initial oxidation of rofecoxib and the subsequent glucuronidation step. researchgate.net Variations in the enzymes responsible for these processes can lead to differences in the rate and extent of metabolite formation and elimination among individuals. Furthermore, physiological factors within the gastrointestinal tract, such as pH and bile components, can influence drug and metabolite absorption and contribute to variability. researchgate.net

Potential Role of UGT Polymorphisms in Variable Metabolite Kinetics

The glucuronidation of 5-hydroxyrofecoxib is primarily catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Research has identified UGT2B15 and UGT2B7 as the key enzymes involved in this reaction. nih.govnih.gov UGT2B15, in particular, demonstrates the highest activity in catalyzing the formation of this compound. nih.gov

Genetic polymorphisms, which are common variations in the DNA sequence, exist for the genes that code for UGT enzymes, including UGT2B7 and UGT2B15. nih.gov These polymorphisms can lead to the production of enzymes with altered activity, which in turn can affect the rate of drug metabolism. nih.gov Given that the O-glucuronidation of 5-hydroxyrofecoxib is a major metabolic pathway for rofecoxib, it is plausible that polymorphisms in the UGT2B7 and UGT2B15 genes contribute to the high inter-subject variability observed in rofecoxib's pharmacokinetics, including the bimodal plasma concentration patterns. nih.gov

Table of Kinetic Parameters for UGT Isoforms in 5-Hydroxyrofecoxib Glucuronidation

Enzyme/Preparation Apparent Vmax (pmol/min/mg protein) Apparent Km (μM)
Human Liver Microsomes 1736 44.2
UGT2B15 286 16.1
UGT2B7 47.1 41.6

Data from in vitro studies with human liver microsomes and cDNA-expressed human UGT isoforms. nih.gov

Methodologies for Academic Research on 5 Hydroxy Glucuronide Rofecoxib

In Vitro Experimental Systems

In vitro systems are fundamental for dissecting the specific biochemical pathways involved in the metabolism of 5-hydroxy-glucuronide rofecoxib (B1684582), providing a controlled environment to study enzymatic reactions without the complexities of a whole organism.

Utilization of Human Liver Subcellular Fractions (Microsomes, S9, Cytosol)

Human liver subcellular fractions are critical tools for investigating the metabolism of rofecoxib and the formation of its glucuronide conjugate. xenotech.commdpi.com These fractions, which include microsomes, S9, and cytosol, contain a variety of drug-metabolizing enzymes. xenotech.commdpi.com

Microsomes, derived from the endoplasmic reticulum, are enriched in phase I enzymes like cytochrome P450 (CYP) and phase II enzymes such as UDP-glucuronosyltransferases (UGTs). xenotech.com The S9 fraction is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes. nih.govresearchgate.net The cytosol is the soluble component of the cell cytoplasm and contains various soluble drug-metabolizing enzymes. nih.govresearchgate.net

Studies using these fractions have revealed that the biotransformation of rofecoxib is highly dependent on the specific fraction and the cofactors present. nih.govresearchgate.net In liver microsomal incubations, the NADPH-dependent oxidation of rofecoxib to 5-hydroxyrofecoxib is the predominant pathway. nih.govresearchgate.net Conversely, in cytosolic incubations, the NADPH-dependent reduction of rofecoxib is the main metabolic route. nih.govresearchgate.net When S9 fractions are used, metabolites from both oxidative and reductive pathways are observed. nih.govresearchgate.net

Specifically for the formation of 5-hydroxy-glucuronide rofecoxib, human liver microsomes have been shown to catalyze the O-glucuronidation of 5-hydroxyrofecoxib. nih.gov The kinetic parameters for this reaction in human liver microsomes have been determined, with an apparent Vmax value of 1736 pmol/min/mg of protein and a Km value of 44.2 microM. nih.gov This indicates a high capacity and affinity of the microsomal enzymes for this substrate.

Furthermore, research with S9 fractions has demonstrated that the oxidation of rofecoxib to 5-hydroxyrofecoxib can occur through both an NADPH-dependent (cytochrome P450-mediated) and an NAD+-dependent (non-cytochrome P450) pathway. nih.govresearchgate.net The 5-hydroxyrofecoxib formed can then undergo further metabolism, including glucuronidation.

Subcellular FractionPrimary Metabolic Pathway of RofecoxibCofactor DependenceKey Findings
MicrosomesOxidation to 5-hydroxyrofecoxibNADPHPredominant pathway for forming the precursor to this compound. nih.govresearchgate.net
S9Oxidation and ReductionNADPH and NAD+Both oxidative and reductive metabolites are formed. nih.govresearchgate.net
CytosolReductionNADPHPredominantly reductive metabolism. nih.govresearchgate.net

Application of cDNA-Expressed Human UGT Isoforms

To identify the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the glucuronidation of 5-hydroxyrofecoxib, researchers utilize cDNA-expressed human UGTs. nih.gov This technique involves expressing individual human UGT enzymes in a cellular system, such as insect cells, which allows for the study of each isoform's catalytic activity in isolation. nih.gov This approach is crucial due to the overlapping substrate specificities of different UGT isoforms. eur.nl

Studies have evaluated a panel of individual cDNA-expressed human UGT isozymes for their ability to catalyze the O-glucuronidation of 5-hydroxyrofecoxib. nih.gov Among the tested isoforms (UGT1A1, 1A3, 1A4, 1A6, 1A8, 1A9, 2B7, and 2B15), UGT2B15 and UGT2B7 were identified as the primary enzymes involved. nih.gov

UGT2B15 exhibited the highest metabolic rate, demonstrating a strong capacity for the glucuronidation of 5-hydroxyrofecoxib. nih.gov In contrast, UGT2B7 also showed activity, albeit at a lower rate. nih.gov The identification of these specific UGT isoforms is significant because genetic variations (polymorphisms) in the UGT2B7 and UGT2B15 genes could explain the observed variability in rofecoxib metabolism among individuals. nih.gov

UGT IsoformApparent Vmax (pmol/min/mg protein)Apparent Km (µM)Significance in 5-hydroxyrofecoxib Glucuronidation
UGT2B1528616.1Exhibits the highest metabolic rate for the glucuronidation of 5-hydroxyrofecoxib. nih.gov
UGT2B747.141.6Contributes to the glucuronidation of 5-hydroxyrofecoxib, though at a lower rate than UGT2B15. nih.gov

In Vivo Animal Model Studies

In vivo animal models are indispensable for understanding the complex pharmacokinetic processes of drug metabolism, including enterohepatic recycling and species-specific differences.

Rat Models for Investigating Enterohepatic Recycling and Reversible Metabolism

Rat models have been instrumental in elucidating the enterohepatic recycling and reversible metabolism of rofecoxib, processes in which this compound plays a crucial role. page-meeting.orgnih.gov Enterohepatic recycling is a phenomenon where a drug or its metabolite is excreted into the bile, stored in the gallbladder (in species that have one), released into the small intestine, and then reabsorbed back into the systemic circulation. researchgate.net

Studies in rats have demonstrated that rofecoxib undergoes this recycling process. page-meeting.orgnih.gov Following oral or intravenous administration, rofecoxib is metabolized in the liver to 5-hydroxyrofecoxib, which is then conjugated to form this compound. page-meeting.org This glucuronide is subsequently excreted in the bile into the duodenum. page-meeting.org In the gastrointestinal tract, the glucuronide can be deconjugated by bacterial β-glucuronidases, and the liberated 5-hydroxyrofecoxib can be reduced back to the parent drug, rofecoxib, which is then reabsorbed. nih.gov This process leads to a secondary peak in the plasma concentration-time profile of rofecoxib. nih.govnih.gov

Bile duct-cannulated rat models, where the bile is diverted and not allowed to enter the intestine, have been crucial in confirming the role of enterohepatic recycling. nih.gov In these models, the secondary plasma peak of rofecoxib is absent, providing direct evidence for this pathway. nih.gov Population pharmacokinetic modeling in rats has further quantified the impact of enterohepatic recycling, showing it causes a 15% increase in the systemic exposure to rofecoxib. nih.govnih.gov

Dog Models for Comparative Metabolic Studies

Dog models are frequently used in preclinical drug development for comparative metabolic studies. nih.gov While the metabolic pathways of rofecoxib are qualitatively similar between dogs and humans, there can be quantitative differences. researchgate.net

Comparing the disposition of rofecoxib in dogs to that in humans reveals that the quantitative pattern in dogs is more similar to humans than that observed in rats. researchgate.net This makes the dog a valuable model for predicting human pharmacokinetics. However, it is important to note that significant differences in liver enzyme activity exist between dogs and humans, which can impact the predictive value of these models. humaneworld.org

Advanced Analytical Chemistry Techniques

The identification and quantification of this compound and related compounds in biological matrices rely on a suite of advanced analytical chemistry techniques. These methods provide the necessary sensitivity and specificity to analyze complex biological samples.

A variety of analytical methods have been developed for the determination of rofecoxib and its metabolites, including:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating and quantifying drug molecules. ipinnovative.comresearchgate.net For rofecoxib analysis, reversed-phase HPLC with UV detection is commonly employed. ualberta.ca Some methods incorporate post-column photochemical derivatization to enhance fluorescence detection, thereby increasing sensitivity. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS and LC-MS/MS have become the gold standard for bioanalysis due to their high selectivity and sensitivity. ipinnovative.comresearchgate.net These techniques are essential for definitively identifying metabolites like this compound and for elucidating metabolic pathways, as demonstrated in stable isotope-labeling studies. nih.gov

Thin-Layer Chromatography (TLC): TLC with densitometry offers a simpler and more cost-effective method for the determination of rofecoxib and its degradation products. researchgate.net

UV/Visible Spectrophotometry: Spectrophotometric methods, including derivative UV spectrophotometry, can be used for the quantitative analysis of rofecoxib in bulk and pharmaceutical formulations. ipinnovative.comresearchgate.net

These analytical techniques are crucial for all aspects of research on this compound, from in vitro enzyme kinetics to in vivo pharmacokinetic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of drug metabolites like this compound due to its high sensitivity and selectivity. mercodia.com This method is particularly adept at detecting and quantifying low concentrations of metabolites in complex biological samples such as plasma and urine. mercodia.comresearchgate.net

The process begins with the separation of the metabolite from other components in the biological matrix using liquid chromatography. Reversed-phase chromatography, often with C8 or C18 columns, is commonly used for the analysis of glucuronides. researchgate.net The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution, often acidified to enhance the retention of these polar molecules. researchgate.net

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently utilized ionization source for glucuronide conjugates. mdpi.com In the tandem mass spectrometer, specific precursor ions of this compound are selected and then fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity, allowing for accurate quantification even in the presence of interfering substances. researchgate.netresearchgate.net

Research findings have demonstrated the successful application of LC-MS/MS for the determination of rofecoxib and its metabolites. For instance, a method was developed for the simultaneous determination of rofecoxib and its stable isotope-labeled analog in human plasma, showcasing the precision of LC-MS/MS in pharmacokinetic studies. researchgate.net The precursor-to-product ion transitions are specific for each molecule, ensuring accurate identification and measurement. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Rofecoxib Metabolite Analysis

ParameterTypical Setting
Chromatographic Column C18 or C8
Mobile Phase Acetonitrile (B52724)/Water with acidic modifier
Ionization Source Electrospray Ionization (ESI)
Scan Type Selected Reaction Monitoring (SRM)

This table provides a generalized overview of typical parameters; specific conditions can vary based on the exact instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel compounds, including drug metabolites like this compound. ntnu.edulibretexts.org While LC-MS/MS is excellent for detection and quantification, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. ntnu.edu

For the analysis of a metabolite, the compound must first be isolated and purified in sufficient quantities. Once a pure sample is obtained, it is dissolved in a deuterated solvent and placed in the strong magnetic field of the NMR spectrometer. libretexts.orgffhdj.com One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. libretexts.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for piecing together the complete structure. These techniques reveal correlations between different nuclei, allowing researchers to establish the bonding framework of the molecule and confirm the site of glucuronidation on the 5-hydroxyrofecoxib moiety. nih.gov The interpretation of these complex spectra allows for the unambiguous assignment of the chemical structure of the metabolite. ntnu.edunih.gov

Table 2: Key NMR Experiments for Metabolite Structure Elucidation

NMR ExperimentInformation Provided
¹H NMR Provides information about the number and chemical environment of protons.
¹³C NMR Provides information about the number and chemical environment of carbon atoms.
COSY Shows correlations between coupled protons, helping to identify adjacent protons.
HSQC Correlates protons with their directly attached carbons.
HMBC Shows correlations between protons and carbons over two or three bonds, revealing long-range connectivity.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental and widely used technique for the separation and analysis of rofecoxib and its metabolites from biological fluids and pharmaceutical formulations. ipinnovative.comnih.gov It often serves as the separation front-end for other detection methods, such as UV spectrophotometry or mass spectrometry. nih.govnih.gov

In the context of this compound research, HPLC is employed to isolate the metabolite from the parent drug and other metabolic products. researchgate.net The choice of the stationary phase (the column) and the mobile phase is critical for achieving good separation. nih.govbjbms.org Reversed-phase columns, such as C18, are frequently utilized. nih.govnih.gov The mobile phase composition, typically a mixture of acetonitrile and an aqueous buffer, is optimized to achieve the desired retention times and peak resolution. nih.govnih.gov

Detection in HPLC systems can be achieved using a variety of detectors. A UV spectrophotometric detector is common, where the absorbance of the eluting compounds is measured at a specific wavelength. nih.gov For rofecoxib and its metabolites, detection is often performed in the UV range. researchgate.net The retention time, the time it takes for a specific compound to travel through the column to the detector, is a key parameter for identification. nih.gov The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantification when calibrated with standards. nih.gov

Table 3: Representative HPLC Conditions for Rofecoxib Analysis

ParameterExample Condition
Column C18 (150 x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile:0.1% o-phosphoric acid in water (1:1, v/v) nih.gov
Flow Rate 1 mL/min nih.gov
Detection Wavelength 272 nm nih.gov
Internal Standard Ketoprofen nih.gov

Other Chromatographic and Spectrophotometric Approaches in Metabolite Research

Beyond the primary methods of LC-MS/MS, NMR, and HPLC, other chromatographic and spectrophotometric techniques have contributed to the broader understanding of rofecoxib metabolism. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique that has been applied to the analysis of rofecoxib. ipinnovative.com HPTLC offers the advantage of analyzing multiple samples simultaneously on a single plate, making it a cost-effective method for screening purposes. researchgate.net

Spectrophotometric methods , particularly UV-Visible spectrophotometry, are simple and cost-effective techniques for the quantification of rofecoxib in bulk drug and pharmaceutical dosage forms. researchgate.netpsu.edu These methods are based on the principle that the drug absorbs light at a specific wavelength. psu.edu While useful for the parent drug, their application to specific metabolites in complex biological matrices is limited due to potential interference from other compounds with similar absorption spectra. psu.edu

Comparative Metabolic Research of 5 Hydroxy Glucuronide Rofecoxib Across Species

Interspecies Similarities and Differences in Glucuronidation Pathways

Glucuronidation represents a significant pathway in the metabolism of rofecoxib (B1684582) and its hydroxylated metabolite, 5-hydroxyrofecoxib. This process, catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), generally enhances the water solubility of compounds, facilitating their excretion. While the fundamental process of glucuronidation is common across many species, the specific UGT isoforms involved and the rate of reaction can vary considerably.

In humans, the glucuronidation of 5-hydroxyrofecoxib is a notable metabolic step. nih.gov Studies have identified specific UGT enzymes, such as UGT2B7 and UGT2B15, as being involved in the O-glucuronidation of rofecoxib in human liver microsomes. nih.gov The formation of diastereomeric 5-hydroxyrofecoxib-O-beta-D-glucuronide conjugates has been confirmed in human subjects. nih.gov In fact, approximately 8.8% of a rofecoxib dose is recovered in human urine as the glucuronide of the hydroxy derivative. drugbank.comhres.ca

In rats, 5-hydroxyrofecoxib-O-beta-D-glucuronide is the major metabolite found in both urine and bile. nih.gov This suggests a prominent role for glucuronidation in the elimination of rofecoxib in this species. Similarly, in dogs, 5-hydroxyrofecoxib-O-beta-D-glucuronide is a major metabolite detected in urine. nih.gov

However, interspecies differences in glucuronidation rates and isoform specificity are well-documented for various drugs and can be inferred for rofecoxib. mdpi.comnih.gov For instance, studies with other compounds have shown significant variations in glucuronidation activity between humans, monkeys, pigs, dogs, and rats. nih.gov Such differences in UGT expression and activity can lead to quantitative variations in the formation of 5-hydroxy-glucuronide rofecoxib among species.

A general comparison of rofecoxib metabolism indicates that while the pathways are qualitatively similar between rats and humans, the quantitative importance of each pathway differs. psu.eduresearchgate.net

Table 1: Major Rofecoxib Metabolites in Different Species

SpeciesMajor Metabolite(s)
Human cis- and trans-dihydro derivatives, 5-hydroxyrofecoxib-O-beta-D-glucuronide conjugates nih.govdrugbank.comhres.ca
Rat 5-hydroxyrofecoxib-O-beta-D-glucuronide nih.gov
Dog 5-hydroxyrofecoxib-O-beta-D-glucuronide (urine), trans-3,4-dihydro-rofecoxib (urine), 5-hydroxyrofecoxib (bile) nih.gov

Comparative Analysis of Reversible Metabolism and Enterohepatic Recycling Across Species

A fascinating aspect of rofecoxib's metabolism is the reversible conversion between the parent drug and its 5-hydroxy metabolite, a process intricately linked to enterohepatic recycling, particularly in rats.

In rats, rofecoxib undergoes significant enterohepatic recirculation. page-meeting.org The proposed mechanism involves the hydroxylation of rofecoxib to 5-hydroxyrofecoxib in the liver, followed by the formation of this compound. page-meeting.orgresearchgate.net This glucuronide is then excreted into the bile and enters the duodenum. page-meeting.org In the lower gastrointestinal tract, bacterial enzymes deconjugate the glucuronide, releasing 5-hydroxyrofecoxib. This metabolite is then reduced back to rofecoxib, which is subsequently reabsorbed into the systemic circulation. page-meeting.orgnih.gov This recycling process is responsible for a secondary peak in plasma concentrations of rofecoxib observed in rats and contributes to a 15% increase in systemic exposure. universiteitleiden.nlnih.gov The reversible metabolism is dependent on an intact bile flow. nih.gov

In contrast, this enterohepatic recirculation and reversible metabolism of rofecoxib and its 5-hydroxy metabolite are of limited quantitative importance in humans. nih.govdrugbank.comhres.ca The biotransformation of rofecoxib and its metabolite is reversible to an extent of less than 5% in humans. drugbank.comhres.ca This significant species difference in enterohepatic recycling highlights a critical distinction in the pharmacokinetic profile of rofecoxib between rats and humans. fda.gov While some degree of enterohepatic circulation may occur in dogs, it appears to be minimal compared to rats. fda.gov

Table 2: Enterohepatic Recirculation of Rofecoxib Across Species

SpeciesExtent of Enterohepatic RecirculationImpact on Systemic Exposure
Rat Significant page-meeting.orguniversiteitleiden.nlnih.gov15% increase universiteitleiden.nlnih.gov
Human Limited (<5% reversible metabolism) drugbank.comhres.caMinimal fda.gov
Dog Minimal, if any fda.govNot significant

Species-Specific Predominance of Oxidative Versus Reductive Metabolic Routes Leading to Glucuronide Precursors

The metabolic fate of rofecoxib is governed by a balance between oxidative and reductive pathways, which produce the precursors for subsequent glucuronidation. The predominance of one pathway over the other is markedly species-dependent.

In humans, the primary metabolic route for rofecoxib is reduction. drugbank.comhres.ca This leads to the formation of cis- and trans-dihydro derivatives of rofecoxib, which account for approximately 56% of the recovered radioactivity in urine. drugbank.comhres.ca The oxidative pathway, which yields 5-hydroxyrofecoxib (the precursor to this compound), is a less dominant route in humans. drugbank.comhres.capsu.edu In vitro studies using human liver subcellular fractions have shown that NADPH-dependent reduction of rofecoxib to dihydrohydroxy acid metabolites is predominant in cytosolic incubations, while NADPH-dependent oxidation to 5-hydroxyrofecoxib is the main pathway in microsomal incubations. psu.edunih.gov When using S9 fractions, which contain both microsomal and cytosolic enzymes, both oxidative and reductive metabolites are observed. nih.govpharmacompass.com

Conversely, in rats, the oxidative pathway predominates. psu.eduresearchgate.net The primary metabolic step is the oxidation of rofecoxib to 5-hydroxyrofecoxib. psu.eduresearchgate.net This is then followed by extensive glucuronidation, making this compound the major excreted metabolite in this species. nih.gov

In dogs, the metabolism is more complex, with both oxidative and reductive pathways playing significant roles. nih.govfda.gov Major metabolites include the product of oxidation and subsequent glucuronidation (5-hydroxyrofecoxib-O-beta-D-glucuronide in urine and 5-hydroxyrofecoxib in bile) as well as a product of reduction (trans-3,4-dihydro-rofecoxib in urine). nih.gov

This species-specific preference for either oxidative or reductive metabolism directly influences the profile of circulating and excreted metabolites, including the relative abundance of this compound.

Table 3: Predominant Metabolic Pathways of Rofecoxib

SpeciesPredominant PathwayKey Metabolite Precursor for Glucuronidation
Human Reduction drugbank.comhres.capsu.edu5-hydroxyrofecoxib (from minor oxidative pathway)
Rat Oxidation psu.eduresearchgate.net5-hydroxyrofecoxib
Dog Mixed (Oxidation and Reduction) nih.govfda.gov5-hydroxyrofecoxib

Future Research Directions and Knowledge Gaps in 5 Hydroxy Glucuronide Rofecoxib Studies

Further Elucidation of Specific Enzymes and Co-factors in Reversible Biotransformation

The biotransformation of rofecoxib (B1684582) to 5-hydroxyrofecoxib and its subsequent glucuronidation is a critical elimination pathway. nih.gov In humans, this process is known to be reversible to a limited extent, with less than 5% of the metabolite converting back to the parent drug. fda.govdrugbank.com However, the precise enzymatic machinery governing this reversibility in humans is not fully characterized, presenting a significant area for future investigation.

The forward reaction, the conjugation of 5-hydroxyrofecoxib with glucuronic acid, is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B15 and, to a lesser extent, UGT2B7. nih.govresearchgate.net This reaction requires the co-factor uridine-5'-diphospho-α-D-glucuronic acid (UDPGA). bioivt.comxenotech.comsolvobiotech.com

The reverse reaction, or deconjugation, is less understood in humans but has been studied in rats. These studies suggest a mechanism involving enterohepatic recycling. nih.gov This proposed sequence involves:

Biliary excretion of 5-hydroxy-glucuronide rofecoxib. nih.gov

Hydrolysis (deconjugation) of the glucuronide in the lower gastrointestinal tract, likely by β-glucuronidase enzymes produced by the gut microbiota. nih.govnih.govsigmaaldrich.com

Reduction of the liberated 5-hydroxyrofecoxib to a hydroxyacid intermediate. nih.gov

Spontaneous cyclization of the intermediate to regenerate the parent rofecoxib, which is then reabsorbed. nih.gov

A primary knowledge gap is the definitive identification and characterization of the specific human intestinal β-glucuronidases responsible for the deconjugation of this compound. Furthermore, the specific human reductases involved in the subsequent conversion of 5-hydroxyrofecoxib back to the parent compound have not been identified. Elucidating these specific enzymes and their co-factor requirements is essential for a complete understanding of rofecoxib's reversible metabolism and the resulting inter-individual variability in drug exposure. nih.gov

Table 1: Enzymes and Co-factors in the Biotransformation of 5-Hydroxyrofecoxib
TransformationEnzyme FamilySpecific Enzymes (Identified or Proposed)Required Co-factorCellular Location
Glucuronidation (Forward Reaction)UDP-glucuronosyltransferases (UGTs)UGT2B15 (major), UGT2B7 (minor) nih.govresearchgate.netUDPGA bioivt.comxenotech.comEndoplasmic Reticulum (Liver) wikipedia.org
Deconjugation (Reverse Reaction)HydrolasesBacterial β-glucuronidases (Proposed) nih.govnih.govNone (Hydrolysis) sigmaaldrich.comLower Gastrointestinal Tract nih.gov
Reduction (Reverse Reaction)ReductasesUnknown Cytosolic Enzymes (Proposed) nih.govdrugbank.comNADPH (Likely) psu.eduGastrointestinal Tract / Liver nih.gov

Comprehensive Investigation of Genetic Polymorphisms and Their Functional Impact on UGTs Involved in Glucuronidation

The glucuronidation of 5-hydroxyrofecoxib is primarily mediated by UGT2B15 and UGT2B7. nih.govmedscape.com Both of these enzymes are encoded by genes known to be highly polymorphic in the human population. wikipedia.orgnih.gov It is strongly hypothesized that these genetic variations contribute to the significant inter-individual differences observed in rofecoxib's pharmacokinetic profile, specifically the atypical bimodal plasma concentration-time curves. nih.govresearchgate.net

Research has identified several single nucleotide polymorphisms (SNPs) in the UGT2B7 and UGT2B15 genes. wikipedia.orgnih.govnih.gov For instance, the UGT2B15 D85Y (rs1902023) polymorphism has been shown to result in lower clearance for other drug substrates, such as oxazepam and lorazepam. nih.govresearchgate.net Similarly, certain UGT2B7 variants have been associated with altered metabolism of other non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.orgnih.gov

Despite this, a significant knowledge gap exists in the direct functional characterization of these polymorphisms on the metabolism of 5-hydroxyrofecoxib. Future research should focus on comprehensively investigating the impact of specific UGT2B7 and UGT2B15 genotypes on the catalytic activity of these enzymes towards 5-hydroxyrofecoxib. Such studies would involve expressing variant enzymes and performing detailed kinetic analyses to determine changes in key parameters.

Table 2: Key UGT Enzymes and Areas for Polymorphism Research
EnzymeKnown Polymorphism ExampleObserved Functional Impact (on other substrates)Knowledge Gap for 5-Hydroxyrofecoxib
UGT2B15D85Y (rs1902023) nih.govAssociated with 67% lower S-oxazepam glucuronidation activity. nih.govQuantitative analysis of D85Y and other variants on the Vmax and Km of 5-hydroxyrofecoxib glucuronidation.
UGT2B7*2 (c.802C>T) wikipedia.orgnih.govReduced glucuronidation of some substrates; associated with diclofenac-induced hepatic toxicity. wikipedia.orgnih.govQuantitative analysis of the *2 allele and other variants on the Vmax and Km of 5-hydroxyrofecoxib glucuronidation.

A thorough understanding of how these genetic differences translate to functional changes in this compound formation is crucial. This knowledge would not only explain observed pharmacokinetic variability but also contribute to the broader goal of personalized medicine, allowing for the prediction of metabolic profiles based on an individual's genetic makeup. physiology.org

Development of Advanced Computational Models for Predicting Metabolite Disposition and Interconversion Dynamics

Computational modeling, particularly physiologically-based pharmacokinetic (PBPK) modeling, has become an invaluable tool in drug development for predicting drug disposition and potential drug-drug interactions. nih.gov These models integrate system-specific data (e.g., organ blood flow, enzyme expression levels) with drug-specific parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound and its metabolites.

For a drug like rofecoxib with complex metabolic pathways, including significant metabolite glucuronidation and reversible metabolism, PBPK models would be particularly insightful. nih.govnih.gov Such a model could simulate the dynamic interplay between rofecoxib, 5-hydroxyrofecoxib, and this compound across different tissues. It could also incorporate the effects of enterohepatic circulation and the impact of genetic polymorphisms in UGT enzymes. nih.govnih.gov

Currently, there is a major knowledge gap in this area, as no comprehensive PBPK model for rofecoxib and its key metabolites appears to be published. The development of such a model would require integrating in vitro data on enzyme kinetics with clinical pharmacokinetic data.

Key objectives for future computational modeling research include:

Developing a whole-body PBPK model for rofecoxib that includes the formation and disposition of this compound.

Incorporating a sub-model to describe the enterohepatic circulation and reversible metabolism, accounting for gut deconjugation and subsequent reabsorption.

Integrating the functional consequences of UGT2B7 and UGT2B15 polymorphisms to predict inter-individual variability in metabolite disposition.

Using the validated model to simulate "what-if" scenarios, such as predicting the impact of co-administered drugs that inhibit UGTs or transporters.

Successfully developing and validating such advanced computational models would provide a powerful platform for predicting the disposition of rofecoxib and its metabolites, offering a deeper, quantitative understanding of the factors that control its complex pharmacokinetics.

Q & A

Q. How is 5-Hydroxy-glucuronide rofecoxib identified and quantified in biological matrices?

Methodological Answer: Use liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) for high sensitivity and specificity. Validate the method using calibration curves and internal standards (e.g., deuterated analogs). Differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) can confirm structural integrity during analysis .

Q. What enzymatic pathways are responsible for the formation of this compound?

Methodological Answer: Conduct in vitro assays using human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferase (UGT) isoforms to identify specific UGT enzymes involved. Monitor glucuronidation kinetics via time-course studies and enzyme inhibition assays (e.g., with β-glucuronidase) .

Q. What analytical techniques are critical for characterizing the physicochemical stability of this compound?

Methodological Answer: Employ X-ray diffraction (XRD) to detect crystalline vs. amorphous forms and accelerated stability testing under varying pH, temperature, and humidity conditions. FTIR and nuclear magnetic resonance (NMR) spectroscopy can track degradation products .

Q. How does this compound interact with serum proteins in systemic circulation?

Methodological Answer: Use equilibrium dialysis or ultrafiltration coupled with LC-MS to measure protein-binding affinity. Compare free vs. bound fractions under physiological pH (7.4) and temperature (37°C) to simulate in vivo conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro glucuronidation rates and in vivo pharmacokinetic data for this compound?

Methodological Answer: Validate in vitro-in vivo extrapolation (IVIVE) models by incorporating tissue-specific expression levels of UGT enzymes and correcting for interspecies differences. Use physiologically based pharmacokinetic (PBPK) modeling to account for organ blood flow and metabolic zonation .

Q. What experimental design strategies optimize the synthesis of this compound for pharmacological studies?

Methodological Answer: Apply a 3² factorial design to evaluate variables such as drug-to-polymer ratios (e.g., PVP K30) and solvent evaporation parameters. Use response surface methodology (RSM) to identify optimal conditions for yield and stability .

Q. How do polymorphisms in UGT enzymes affect the metabolic clearance of this compound across diverse populations?

Methodological Answer: Perform genotyping assays (e.g., TaqMan SNP genotyping) on human hepatocytes or clinical samples to correlate UGT variants with glucuronidation efficiency. Use population pharmacokinetic modeling to predict interindividual variability .

Q. What mechanisms underlie the potential nephrotoxicity of this compound in preclinical models?

Methodological Answer: Conduct histopathological assessments and renal biomarker profiling (e.g., KIM-1, NGAL) in rodent models. Use RNA sequencing to identify oxidative stress or inflammatory pathways activated in renal tissues .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

Methodological Answer: Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish raw LC-MS datasets, experimental protocols, and statistical code in open-access repositories. Include negative controls and cross-validate results with orthogonal methods (e.g., ELISA) .

Q. What strategies mitigate confounding variables in clinical studies investigating this compound-drug interactions?

Methodological Answer: Use propensity score matching in retrospective cohort studies to balance covariates (e.g., age, comorbidities). For prospective trials, stratify randomization based on UGT genotypes or concomitant medications .

Methodological Frameworks for Study Design

  • For Basic Questions : Follow the PICO framework (Population, Intervention, Comparison, Outcome) to define measurable endpoints (e.g., "In HLMs [Population], how does UGT1A9 inhibition [Intervention] affect glucuronidation rates [Outcome] compared to controls [Comparison]?") .
  • For Advanced Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on interspecies metabolic differences or long-term toxicity .

Key Data Sources

  • Pharmacokinetic Data : Utilize Reaxys or SciFinder for metabolic pathway annotations and enzyme kinetic parameters .
  • Toxicity Profiles : Cross-reference FDA draft guidance documents on related compounds (e.g., liposomal amphotericin B) for preclinical testing protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.